molecular formula C16H16FNO2 B4978474 N-(4-ethoxyphenyl)-2-(4-fluorophenyl)acetamide

N-(4-ethoxyphenyl)-2-(4-fluorophenyl)acetamide

Cat. No. B4978474
M. Wt: 273.30 g/mol
InChI Key: TZKYLCPBKVTEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-(4-fluorophenyl)acetamide, also known as FENAM, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmaceutical agent. FENAM is a nonsteroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory and analgesic effects in animal studies.

Mechanism of Action

N-(4-ethoxyphenyl)-2-(4-fluorophenyl)acetamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that play a key role in the inflammatory response, and by inhibiting their production, N-(4-ethoxyphenyl)-2-(4-fluorophenyl)acetamide can reduce inflammation and pain.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-2-(4-fluorophenyl)acetamide has been shown to have a variety of biochemical and physiological effects in animal studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). N-(4-ethoxyphenyl)-2-(4-fluorophenyl)acetamide has also been shown to reduce the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue destruction in inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-ethoxyphenyl)-2-(4-fluorophenyl)acetamide in lab experiments is its well-established mechanism of action. Its ability to inhibit COX enzymes has been well-documented, making it a reliable tool for studying the inflammatory response. However, one limitation of using N-(4-ethoxyphenyl)-2-(4-fluorophenyl)acetamide is its potential for off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-(4-ethoxyphenyl)-2-(4-fluorophenyl)acetamide. One area of interest is its potential use in combination with other anti-inflammatory agents, such as glucocorticoids, to enhance its therapeutic effects. Another area of interest is the development of N-(4-ethoxyphenyl)-2-(4-fluorophenyl)acetamide analogs with improved pharmacological properties, such as increased potency or reduced toxicity. Finally, there is potential for N-(4-ethoxyphenyl)-2-(4-fluorophenyl)acetamide to be used in the treatment of other inflammatory conditions beyond arthritis, such as inflammatory bowel disease or psoriasis.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-2-(4-fluorophenyl)acetamide involves the reaction of 4-ethoxyaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(4-ethoxyphenyl)-2-(4-fluorophenyl)acetamide.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(4-fluorophenyl)acetamide has been studied extensively for its potential use as a pharmaceutical agent. It has been shown to have anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the treatment of inflammatory conditions such as arthritis.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-2-20-15-9-7-14(8-10-15)18-16(19)11-12-3-5-13(17)6-4-12/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKYLCPBKVTEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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